REACTION_CXSMILES
|
C(O[CH:4]([O:8][CH2:9][CH3:10])OCC)C.[CH2:11]([C:14]#[N:15])[C:12]#[N:13]>C(OC(=O)C)(=O)C>[CH3:10][CH2:9][O:8][CH:4]=[C:11]([C:14]#[N:15])[C:12]#[N:13]
|
Name
|
|
Quantity
|
1332 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C(C#N)C#N
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With vigorous stirring, the solution is heated to ebullition
|
Type
|
CUSTOM
|
Details
|
At about 110° C.
|
Type
|
CUSTOM
|
Details
|
to distil out through the top of the column
|
Type
|
CUSTOM
|
Details
|
During the course of the reaction, approximately 8 g of acetic acid anhydride
|
Type
|
TEMPERATURE
|
Details
|
heating of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
is between 75° and 79° C
|
Type
|
DISTILLATION
|
Details
|
The condensed distillate is collected
|
Type
|
CUSTOM
|
Details
|
During the reaction the sump temperature
|
Type
|
CUSTOM
|
Details
|
rises slowly to 130 to 140 degrees C
|
Type
|
DISTILLATION
|
Details
|
The unreacted orthoformic acid triethyl ester is distilled out through the column
|
Type
|
CUSTOM
|
Details
|
Then ethoxymethylene malonic acid dinitrile is separated from the remainder through a simple distillation bridge at 0.1 to 0.02 Torr
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC=C(C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 361 g | |
YIELD: PERCENTYIELD | 98.7% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |